Diethyl-N-dodecylphosphoramidate
Description
Historical Context and Discovery
The development of this compound can be traced to the broader evolution of organophosphorus chemistry, which began with Hermann Staudinger's pioneering work in 1919 on the reaction between trivalent phosphorus species and organic azides. This foundational research established the framework for understanding phosphorus-nitrogen bond formation, which would later enable the synthesis of complex phosphoramidate compounds. The specific synthesis and characterization of this compound emerged in the early 1970s as researchers began exploring the potential applications of long-chain alkyl phosphoramidates in biological systems.
A significant milestone in the compound's development occurred in 1973 when Warner and colleagues published their research on the synthesis of diethyl N-dodecylphosphoramidate analogs as potential inhibitors of dental plaque. This work represented one of the earliest systematic investigations into the biological applications of dodecyl-substituted phosphoramidates, establishing a foundation for subsequent research into the compound's properties and potential uses. The historical significance of this research extends beyond its immediate applications, as it demonstrated the feasibility of incorporating long-chain alkyl groups into phosphoramidate structures while maintaining chemical stability and biological activity.
The compound's discovery was facilitated by advances in phosphoramidate synthesis methodologies, particularly the development of oxidative amination techniques that allowed for the efficient incorporation of primary amines into phosphorus-containing frameworks. These synthetic advances enabled researchers to explore the effects of chain length and substitution patterns on the properties of phosphoramidate compounds, leading to the identification of this compound as a compound of particular interest.
Significance in Organophosphorus Chemistry
This compound occupies a unique position within organophosphorus chemistry due to its combination of phosphorus-nitrogen bonding and extended alkyl chain structure. The compound exemplifies the diversity possible within phosphoramidate chemistry, where the substitution of hydroxyl groups in phosphoric acid derivatives with amine groups creates compounds with distinct chemical and physical properties. The phosphorus-nitrogen bond in this compound represents a stable covalent linkage between a tetracoordinate phosphorus atom in the plus five oxidation state and a nitrogen atom in the plus three oxidation state, characteristic of the phosphoramidate class.
The significance of this compound extends to its role as a model system for understanding the effects of lipophilic substitution on phosphoramidate behavior. The twelve-carbon dodecyl chain attached to the nitrogen atom creates amphiphilic properties that distinguish this compound from shorter-chain analogs. Research has demonstrated that the length and nature of alkyl chains attached to phosphoramidate nitrogen atoms can dramatically influence cellular uptake, membrane interaction, and biological activity, making this compound an important reference compound for structure-activity relationship studies.
Furthermore, the compound has contributed to advances in oligonucleotide chemistry, where dodecyl phosphoramidate modifications have been employed to enhance the lipophilic character of nucleic acid derivatives. These applications have revealed the potential for phosphoramidate modifications to alter the pharmacokinetic and cellular delivery properties of therapeutic oligonucleotides, highlighting the broader significance of compounds like this compound in medicinal chemistry research.
Nomenclature and Classification Systems
The nomenclature of this compound reflects the systematic approach to naming organophosphorus compounds, incorporating elements that describe both the phosphorus-containing core and the organic substituents. The compound is formally designated as phosphoramidic acid, dodecyl-, diethyl ester according to Chemical Abstracts Service nomenclature, emphasizing its derivation from phosphoramidic acid through esterification with ethanol and substitution with dodecylamine. Alternative naming systems include N-diethoxyphosphoryldodecan-1-amine, which describes the compound from the perspective of the amine substituent bearing a diethoxyphosphoryl group.
The classification of this compound within organophosphorus chemistry follows established hierarchical systems that categorize compounds based on oxidation state, coordination number, and substitution patterns. As a phosphorus pentavalent compound, this compound belongs to the phosphorus five oxidation state category, distinguished from trivalent phosphorus compounds by the presence of a phosphoryl oxygen atom. Within this category, the compound is classified as a phosphoramidate due to the direct phosphorus-nitrogen bond, differentiating it from phosphate esters that contain only phosphorus-oxygen linkages.
| Classification Parameter | Description | Value for this compound |
|---|---|---|
| Oxidation State | Phosphorus oxidation number | Plus five |
| Coordination Number | Number of bonds to phosphorus | Four |
| Functional Group | Primary classification | Phosphoramidate |
| Substitution Pattern | Nitrogen substitution | Monoalkyl |
| Ester Groups | Ethyl ester substituents | Diethyl |
| Alkyl Chain Length | Carbon atoms in alkyl chain | Twelve |
The compound's Chemical Abstracts Service registry number, 29271-27-0, provides a unique identifier that facilitates database searches and regulatory tracking. This numbering system ensures unambiguous identification across different nomenclature systems and languages, supporting international research collaboration and regulatory compliance.
Position Within Phosphoramidate Family of Compounds
This compound represents a specific structural variant within the broader phosphoramidate family, which encompasses compounds containing phosphorus-nitrogen bonds derived from phosphoramidic acids. The phosphoramidate family can be subdivided based on the degree of nitrogen substitution, with monoamidates containing one phosphorus-nitrogen bond, diamidates containing two such bonds, and triamidates featuring three phosphorus-nitrogen linkages. This compound belongs to the monoamidate subclass, characterized by a single nitrogen substituent attached to the phosphorus center.
Within the monoamidate subclass, this compound is distinguished by its extended alkyl chain length, placing it among the long-chain alkyl phosphoramidates that exhibit enhanced lipophilic properties compared to shorter-chain analogs. Comparative studies have demonstrated that alkyl chain length significantly influences the biological and physical properties of phosphoramidate compounds, with dodecyl derivatives representing an optimal balance between lipophilicity and chemical stability for many applications.
The compound's position within the phosphoramidate family is further defined by its diethyl ester substitution pattern. While various alkyl and aryl esters can be incorporated into phosphoramidate structures, diethyl esters are among the most commonly employed due to their synthetic accessibility and favorable stability characteristics. This ester pattern distinguishes the compound from methyl, propyl, and other alkyl ester variants, each of which exhibits distinct hydrolysis rates and biological properties.
| Phosphoramidate Subclass | Characteristics | Example Compounds |
|---|---|---|
| Monoamidates | Single phosphorus-nitrogen bond | This compound |
| Diamidates | Two phosphorus-nitrogen bonds | Morpholino compounds |
| Triamidates | Three phosphorus-nitrogen bonds | Phosphoric triamides |
| Natural Phosphoramidates | Biological origin | Phosphocreatine, Phosphoarginine |
| Synthetic Analogs | Laboratory synthesis | Nucleotide phosphoramidates |
Properties
CAS No. |
29271-27-0 |
|---|---|
Molecular Formula |
C16H36NO3P |
Molecular Weight |
321.44 g/mol |
IUPAC Name |
N-diethoxyphosphoryldodecan-1-amine |
InChI |
InChI=1S/C16H36NO3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-21(18,19-5-2)20-6-3/h4-16H2,1-3H3,(H,17,18) |
InChI Key |
ZVBQUOSWEYFVEG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNP(=O)(OCC)OCC |
Canonical SMILES |
CCCCCCCCCCCCNP(=O)(OCC)OCC |
Other CAS No. |
29271-27-0 |
Synonyms |
diethyl-N-dodecylphosphoramidate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes critical parameters of analogous phosphoramidates, highlighting substituents, molecular properties, and regulatory classifications:
Key Findings:
Structural Influence on Molecular Weight: Increasing alkyl chain length on nitrogen correlates with higher molecular weight. For example, replacing N-methyl (C₆H₁₆NO₃P, 181.17 g/mol) with N-dipropyl (C₁₀H₂₄NO₃P, 237.27 g/mol) increases molecular weight by ~56 g/mol . Diethyl-N-dodecylphosphoramidate (hypothetical) would likely exceed 300 g/mol due to the dodecyl (C₁₂) group.
Reactivity and Stability :
- Dichloride derivatives (e.g., N,N-Diethylphosphoramidic dichloride) exhibit higher reactivity due to labile chlorine atoms, making them intermediates in synthesizing esters or amides .
- Esters with bulkier alkyl groups (e.g., dipropyl) enhance hydrophobicity and may reduce hydrolysis rates .
Functional Versatility :
- Ethyl-methyl mixed substituents (e.g., Diethyl ethyl(methyl)phosphoramidate) balance lipophilicity and solubility, useful in drug delivery systems .
Preparation Methods
Optimized Conditions
Table 2: Microwave Synthesis Outcomes
Advantages :
-
10-fold reduction in reaction time compared to conventional methods.
-
Reduced solvent usage aligns with green chemistry principles.
Solvent-Free Mechanochemical Synthesis
A solvent-free approach using ball milling has been reported for analogous phosphoramidates, offering an eco-friendly alternative.
Procedure
Table 3: Solvent-Free Synthesis Metrics
Challenges :
-
Lower yields due to incomplete reaction in solid-state conditions.
-
Requires post-synthetic purification to remove residual catalyst.
Comparative Analysis of Methods
Yield and Efficiency
Purity and Scalability
-
Column chromatography remains critical for achieving >95% purity in conventional and microwave methods.
-
Scalability is limited in solvent-free systems due to mechanical constraints of ball milling.
Critical Considerations in Synthesis
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Diethyl-N-dodecylphosphoramidate analogs using phosphitylation agents?
- Methodological Answer : Synthesis of phosphoramidates often requires tailored phosphitylation agents due to steric and electronic challenges. For example, phosphoramidites with bulky substituents (e.g., dodecyl groups) may necessitate non-commercial agents like 3.11, which involves multi-step purification to achieve high yields . Key steps include:
- Using anhydrous conditions to prevent hydrolysis of reactive intermediates.
- Employing Lewis acid catalysts (e.g., ZnCl₂) to accelerate phosphorimidate rearrangements, as demonstrated in N,N-disubstituted phosphoramidate syntheses .
- Monitoring reaction progress via ³¹P NMR to track phosphitylation efficiency and byproduct formation.
Q. What analytical techniques are critical for assessing the purity of this compound in pharmaceutical-grade applications?
- Methodological Answer : Pharmacopeial standards emphasize rigorous purity testing. Recommended methods include:
- HPLC with UV detection : To quantify residual solvents or unreacted precursors (e.g., diethyl phosphite derivatives) .
- Elemental analysis : Verify stoichiometric ratios of P, N, and C to confirm molecular integrity.
- Karl Fischer titration : Ensure water content <0.1% for hygroscopic phosphoramidates .
Advanced Research Questions
Q. How do reaction mechanisms differ between N-alkyl and N,N-dialkyl phosphoramidate syntheses?
- Methodological Answer : Mechanistic studies reveal that N-alkyl phosphoramidates (e.g., this compound) form via nucleophilic substitution at phosphorus, while N,N-dialkyl derivatives involve phosphorimidate rearrangements. Key findings:
- N-alkyl systems : Reactivity is influenced by the leaving group (e.g., chloride in N,N-Diethylphosphoramidic dichloride) and solvent polarity. Polar aprotic solvents (e.g., DMF) enhance reaction rates but risk side reactions with residual amines .
- N,N-dialkyl systems : Lewis acid-catalyzed rearrangements dominate, with steric hindrance from dodecyl groups requiring elevated temperatures (80–100°C) for completion .
- Data contradiction : Some studies report incomplete conversion in bulky systems due to kinetic trapping, necessitating iterative optimization .
Q. What strategies mitigate instability of this compound under hydrolytic or oxidative conditions?
- Methodological Answer : Stability studies recommend:
- pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to minimize hydrolysis of the P–N bond. Buffers like sodium phosphate dibasic (98–102% purity) are preferred .
- Antioxidant additives : Include 0.1–1.0% BHT or ascorbic acid to prevent radical-mediated degradation.
- Lyophilization : For long-term storage, lyophilize the compound in amber vials under argon to limit moisture and oxygen exposure .
Q. How can researchers resolve contradictions in reported reactivity of phosphoramidates with biomolecules?
- Methodological Answer : Contradictions often arise from solvent or catalyst selection. For example:
- Solvent effects : DMF may coordinate to phosphorus, reducing reactivity, while acetonitrile enhances electrophilicity .
- Catalyst interference : Residual Zn²⁺ from Lewis acid catalysts can chelate biomolecules, complicating kinetic analyses. Use EDTA washes to remove metal ions post-synthesis .
- Control experiments : Perform parallel reactions with inert analogs (e.g., dimethyl phosphoramidate) to isolate solvent/catalyst contributions .
Key Research Findings
- Synthetic Challenges : Bulky dodecyl groups necessitate custom phosphitylation agents and prolonged reaction times, with yields dropping below 60% if purification is incomplete .
- Mechanistic Insights : Lewis acid catalysts reduce activation energy for P–N bond formation by 20–30 kJ/mol, enabling scalable synthesis .
- Stability Trade-offs : Lyophilization improves shelf life but may induce amorphous phase transitions, requiring XRPD for crystallinity validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
